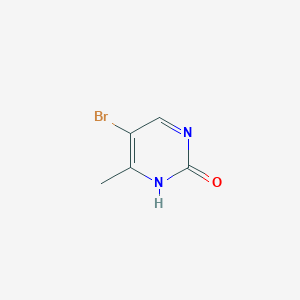

5-Bromo-6-methylpyrimidin-2(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

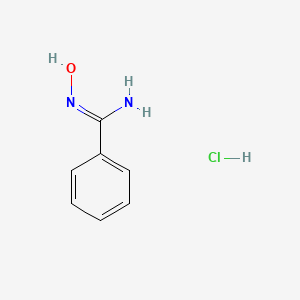

5-Bromo-6-methylpyrimidin-2(1H)-one is a brominated pyrimidine derivative that has been the subject of various studies due to its potential as an intermediate in the synthesis of more complex chemical entities. The presence of bromine and methyl groups on the pyrimidine ring makes it a versatile compound for further chemical modifications.

Synthesis Analysis

The synthesis of brominated pyrimidines, such as 5-bromo-6-methylpyrimidin-2(1H)-one, has been explored through different methods. For instance, the preparation of 5-bromo-2-iodopyrimidine as an intermediate in palladium-catalysed cross-coupling reactions has been described, which could potentially be adapted for the synthesis of related compounds . Additionally, the regioselective reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia has been investigated, leading to the formation of various substituted aminopyrimidines . These methods highlight the reactivity of brominated pyrimidines and their utility in constructing more complex molecules.

Molecular Structure Analysis

The molecular structure of brominated pyrimidines has been studied using techniques such as X-ray crystallography. For example, the crystal structure of a related compound, 5-bromo-2-chloro-6-methylpyrimidin-4-amine, was determined, revealing the presence of intramolecular hydrogen bonding within the crystalline network . Such structural analyses are crucial for understanding the properties and reactivity of these compounds.

Chemical Reactions Analysis

Brominated pyrimidines undergo various chemical reactions that have been explored in the literature. The selective synthesis of novel 5-bromopyrimidine derivatives via palladium-catalyzed cross-coupling reactions demonstrates the reactivity of these compounds . Moreover, the one-pot nitrodebromination and methyl bi-functionalization of 5-bromo-6-methylpyrimidines showcase a unique transformation, indicating the potential for simultaneous modifications of the pyrimidine ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyrimidines are influenced by their molecular structure. The presence of bromine atoms can significantly affect the reactivity, boiling points, and solubility of these compounds. For instance, the synthesis and characterization of ethyl 6-bromo-5-((5-bromopyrimidin-2-yl)oxy)-2-((2,6-dimethylmorpholino)methyl)-1-methyl-1H-indole-3-carboxylate provide insights into the physical properties of brominated pyrimidines . Additionally, quantum chemical calculations have been used to elucidate the molecular structure and spectroscopic properties of related compounds, such as 2-amino-5-bromo-6-methyl-4-pyrimidinol, which can help predict the behavior of 5-Bromo-6-methylpyrimidin-2(1H)-one .

Safety and Hazards

Future Directions

properties

IUPAC Name |

5-bromo-6-methyl-1H-pyrimidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2O/c1-3-4(6)2-7-5(9)8-3/h2H,1H3,(H,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUWDZEOKVWGGTL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC(=O)N1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70608077 |

Source

|

| Record name | 5-Bromo-6-methylpyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70608077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-6-methylpyrimidin-2(1H)-one | |

CAS RN |

69849-34-9 |

Source

|

| Record name | 5-Bromo-6-methylpyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70608077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(3-Phenylpropoxy)phenyl]ethan-1-amine](/img/structure/B1290196.png)

![2-[(2-Chloro-6-fluorobenzyl)oxy]benzoic acid](/img/structure/B1290197.png)

![2-amino-N-[2-(morpholin-4-yl)ethyl]acetamide](/img/structure/B1290213.png)

![6-Bromo-1-methyl-1H-benzo[D]imidazole](/img/structure/B1290216.png)